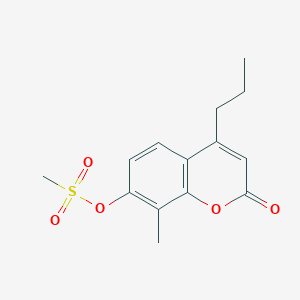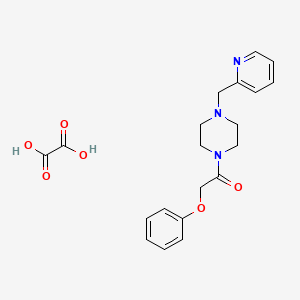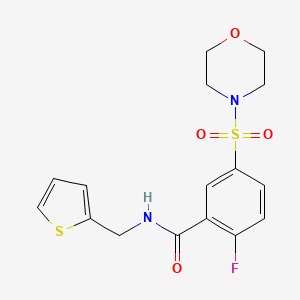
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the inhibition of various cellular processes such as DNA synthesis and cell division. It also induces apoptosis in cancer cells by activating the caspase cascade. The compound's anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate in lab experiments is its high yield of synthesis and stability. It also has a relatively low toxicity, making it a safe compound to work with. However, one limitation is that it is not water-soluble, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate. One potential direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to investigate its potential use in the treatment of inflammatory diseases. Additionally, further studies can be conducted to explore its mechanism of action and potential applications in cancer therapy.
Conclusion
In conclusion, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Its advantages include its high yield of synthesis and stability, while its limitations include its low water solubility. Future research can focus on its potential use as a fluorescent probe and its mechanism of action in cancer therapy.
Méthodes De Synthèse
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the condensation of 4-propyl-2-oxo-2H-chromene-8-carbaldehyde with methanesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained in high yield after purification by column chromatography.
Propriétés
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5S/c1-4-5-10-8-13(15)18-14-9(2)12(7-6-11(10)14)19-20(3,16)17/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZGXPKBCWXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)